2-amino-N-benzylacetamide

Vue d'ensemble

Description

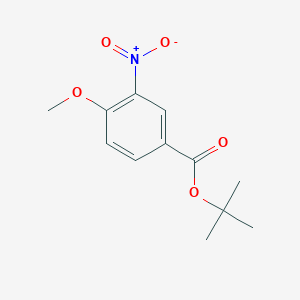

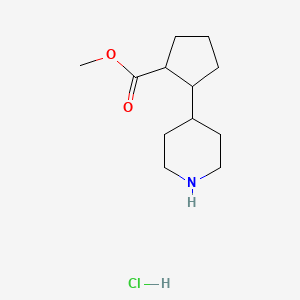

“2-amino-N-benzylacetamide” is a chemical compound with the CAS Number: 39796-52-6 . It has a molecular weight of 164.21 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

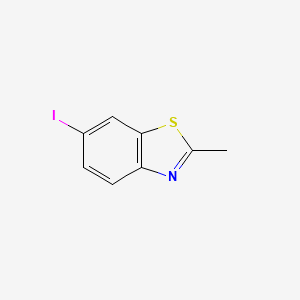

The InChI code for “this compound” is 1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The compound also contains 24 bonds in total, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved data, it’s worth noting that compounds of similar structure have been studied for their reactivity .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Applications De Recherche Scientifique

Understanding the Role of Amino Acids in Biochemical Processes

Recent investigations have highlighted the importance of aromatic amino acids and their derivatives in synthesizing essential bioactive molecules like dopamine, serotonin, and γ-aminobutyric acid. These compounds, including structures related to "2-amino-N-benzylacetamide," play crucial roles in various biochemical processes. For instance, group II pyridoxal 5'-phosphate-dependent enzymes, which include aromatic amino acid decarboxylases, have evolved unique structural elements that contribute to their substrate specificity. This specificity is vital for understanding the molecular basis of pathological conditions and could inform the development of therapeutic strategies for diseases like Parkinson's disease and aromatic amino acid decarboxylase deficiency (Paiardini et al., 2017).

Synthesis of Biologically Active Benzazoles

The synthesis and biological applications of benzazoles and their derivatives, such as 2-guanidinobenzazoles, have been a focal point in medicinal chemistry. These compounds exhibit a variety of pharmacological activities and are structurally related to "this compound." Synthetic chemists have developed new procedures to access these molecules, aiming to modify their biological activity for therapeutic purposes. This includes potential applications in cytotoxicity, cell proliferation inhibition, and as pharmacophores in drug development (Rosales-Hernández et al., 2022).

Drug Addiction and Neurological Effects

Research on the glutamatergic substrates of drug addiction and alcoholism has provided insights into the mechanisms underlying addiction and potential therapeutic interventions. Compounds related to "this compound" might modulate glutamatergic transmission, which is believed to result in neuroplastic changes in the brain associated with drug-seeking behavior and memories. Understanding these mechanisms is crucial for developing new therapeutic agents for treating drug addiction and alcoholism (Gass & Olive, 2008).

Neurological Injury and Neuroprotection

The safety and therapeutic potential of ketamine, a compound structurally related to "this compound," in patients with neurological injuries have been re-evaluated. Despite its psychotomimetic effects, ketamine does not increase intracranial pressure under controlled conditions and may improve cerebral perfusion. This makes ketamine a viable option in sedative regimes after brain injury, highlighting the importance of researching similar compounds for neuroprotective therapies (Himmelseher & Durieux, 2005).

Safety and Hazards

The safety information for “2-amino-N-benzylacetamide” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315 (causes skin irritation) and H319 (causes serious eye irritation) . The precautionary statements include P264 (wash skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash before reuse) .

Orientations Futures

The future directions for “2-amino-N-benzylacetamide” and similar compounds could involve further exploration of their potential therapeutic applications . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of “this compound” that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Mécanisme D'action

Target of Action

The primary target of 2-amino-N-benzylacetamide is the GABAAT enzyme . This enzyme plays a crucial role in the regulation of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain .

Mode of Action

This compound interacts with its target, the GABAAT enzyme, through specific amino acid residues . This interaction results in changes to the enzyme’s activity, which in turn affects the concentration of GABA in the brain .

Biochemical Pathways

Given its interaction with the gabaat enzyme, it is likely that it impacts the gabaergic system . This system is involved in various neurological processes, including the regulation of anxiety, sleep, and seizure activity .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on the GABAergic system . By interacting with the GABAAT enzyme, this compound could potentially alter GABA concentrations in the brain, affecting nerve cell activity and potentially exerting anticonvulsant effects .

Analyse Biochimique

Biochemical Properties

2-amino-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylase (HDAC), where this compound acts as an inhibitor. This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity . Additionally, this compound has been shown to interact with Bcr-Abl kinase, inhibiting its activity and thus impacting cell proliferation and survival .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound inhibits the activity of HDAC and Bcr-Abl kinase, leading to reduced cell proliferation and increased apoptosis . This compound also affects the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. As an HDAC inhibitor, this compound binds to the active site of the enzyme, preventing the deacetylation of histones and other proteins . This results in an accumulation of acetylated histones, leading to a more relaxed chromatin structure and increased transcriptional activity. Additionally, the inhibition of Bcr-Abl kinase by this compound disrupts downstream signaling pathways, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of HDAC and Bcr-Abl kinase activity, leading to prolonged changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC and Bcr-Abl kinase activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes enzymatic transformations, including N-dealkylation and hydroxylation . These metabolic reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites that are further conjugated and excreted . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes and the availability of cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it exerts its effects on chromatin structure and gene expression by inhibiting HDAC activity . Additionally, this compound can be targeted to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular processes .

Propriétés

IUPAC Name |

2-amino-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZCBJRJVXAQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2606188.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2606202.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)